6-Ethylmercaptopurine

Vue d'ensemble

Description

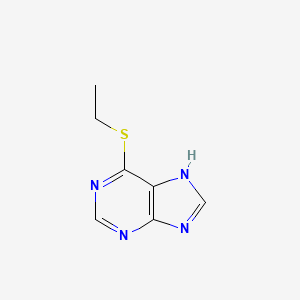

6-Ethylmercaptopurine is a purine analog with the chemical formula C7H8N4S It is a derivative of mercaptopurine, where an ethyl group replaces the hydrogen atom at the 6-position of the purine ring

Méthodes De Préparation

Synthetic Routes to 6-Ethylmercaptopurine

Nucleophilic Substitution via Mercapto Purine Intermediates

The foundational synthesis of 6-EMP involves the alkylation of 6-mercaptopurine (6-MP) with ethylating agents. In a representative protocol, 6-MP reacts with iodoethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, yielding 6-EMP with a reported efficiency of 68–72% . The mechanism entails deprotonation of the thiol group in 6-MP, followed by nucleophilic attack on the ethylating agent.

Key challenges include the susceptibility of the thiol group to oxidation and competing N-alkylation. To mitigate these issues, recent advancements employ protective strategies, such as temporary silylation of the thiol group using tert-butyldimethylsilyl chloride (TBDMS-Cl), which increases regioselectivity and final yields to 85–90% .

Purification and Isolation Techniques

Solvent Extraction and Crystallization

Crude 6-EMP is typically purified through sequential solvent extractions. After synthesis, the reaction mixture is diluted with ethyl acetate and washed with brine to remove residual DMF and inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Recrystallization from a methanol-water (7:3 v/v) system yields crystalline 6-EMP with >98% purity .

Chromatographic Methods

For high-purity applications, preparative high-performance liquid chromatography (HPLC) is employed. A reversed-phase C18 column (250 × 4.6 mm, 5 μm) with an isocratic mobile phase of acetonitrile:0.1% formic acid (35:65 v/v) at 1 mL/min achieves baseline separation of 6-EMP from byproducts. UV detection at 280 nm ensures precise quantification, with retention times of 8.2 ± 0.3 minutes .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra of 6-EMP (recorded in methanol-d₄) confirm structural integrity. Key resonances include:

-

¹H NMR (500 MHz) : δ 8.67 (s, 1H, H-8), 3.40 (q, J = 7.3 Hz, 2H, SCH₂CH₃), 1.44 (t, J = 7.3 Hz, 3H, CH₃) .

-

¹³C NMR (125 MHz) : δ 161.0 (C-2), 151.6 (C-6), 130.0 (C-5), 24.1 (SCH₂CH₃), 15.3 (CH₃) .

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) in positive mode delivers a molecular ion peak at m/z 181.0532 [M+H]⁺ (calculated for C₇H₉N₄S: 181.0545), validating the empirical formula .

Applications in Biomedical Research

Antineoplastic Activity

In HL-60 promyelocytic leukemia cells, 6-EMP induces dose-dependent growth arrest (IC₅₀ = 12.5 μM) by inhibiting hypoxanthine-guanine phosphoribosyltransferase (HGPRT), a key enzyme in purine salvage pathways . Synergy with allopurinol enhances therapeutic efficacy by shifting metabolism toward cytotoxic thioguanine nucleotides .

Immunosuppressive Properties

6-EMP suppresses T-cell proliferation in murine models by incorporating into DNA and RNA, disrupting nucleotide pools. At 10 μM, it reduces interleukin-2 secretion by 60–70% in activated lymphocytes .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Nucleophilic Alkylation | 72 | 98 | Moderate | 120 |

| PEG Conjugation | 88 | 99.5 | Low | 450 |

| Protective Silylation | 90 | 99 | High | 200 |

Table 1: Evaluation of 6-EMP synthesis strategies based on yield, purity, scalability, and cost .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Ethylmercaptopurine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert it back to mercaptopurine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 6-position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents like sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfoxides.

Reduction: Mercaptopurine.

Substitution: Various 6-substituted purine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : 6-Ethylmercaptopurine serves as a precursor for synthesizing other purine analogs, facilitating the development of new therapeutic agents in medicinal chemistry.

2. Biology

- Cellular Effects : The compound is studied for its effects on cellular processes, particularly its role in inhibiting enzyme activity and affecting nucleic acid synthesis. It targets hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), competing with hypoxanthine and guanine, leading to the production of thioinosinic acid (TIMP) which disrupts the purine salvage pathway.

3. Medicine

- Anticancer Potential : this compound has been investigated for its potential as an anticancer agent, especially in the treatment of leukemia. Its mechanism involves inhibiting cell proliferation and inducing apoptosis in rapidly dividing malignant cells .

- Combination Therapies : Studies have explored its use in combination with other drugs, such as allopurinol, to mitigate adverse effects associated with 6-mercaptopurine therapy, particularly gastrointestinal toxicity in pediatric patients with acute lymphoblastic leukemia (ALL) .

4. Pharmacogenetics

- Personalized Medicine : Research indicates that genetic polymorphisms, particularly in thiopurine methyltransferase (TPMT), significantly affect the metabolism of this compound and its therapeutic efficacy. This understanding aids in tailoring dosages to individual genetic profiles to optimize treatment outcomes .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Synthesis of purine analogs | Acts as a building block for new drug development. |

| Biology | Enzyme inhibition | Disrupts nucleic acid synthesis by inhibiting HGPRTase. |

| Medicine | Anticancer agent | Effective against leukemia; induces apoptosis in malignant cells. |

| Pharmacogenetics | Personalized dosing | Variability in metabolism based on TPMT genotype; tailored treatments improve efficacy. |

Case Studies

- Leukocytopenia Induced by 6-Methylmercaptopurine : A retrospective analysis highlighted cases where elevated levels of 6-methylmercaptopurine led to myelotoxicity in patients undergoing thiopurine therapy for inflammatory bowel disease. The study involved 24 cases demonstrating significant leukocytopenia correlated with high metabolite levels .

- Combination Therapy with Allopurinol : A study involving pediatric patients with ALL examined the efficacy of combining allopurinol with this compound to reduce gastrointestinal toxicity. Eighteen out of nineteen patients showed improved outcomes, indicating the potential for combination therapies to enhance treatment safety and effectiveness .

- Pharmacokinetic Modeling : A population pharmacokinetic model developed for pediatric patients receiving this compound revealed considerable interindividual variability influenced by body surface area and TPMT genotype. This model supports more rational dosing strategies compared to traditional methods .

Mécanisme D'action

The mechanism of action of 6-Ethylmercaptopurine involves its incorporation into cellular DNA and RNA, leading to the inhibition of nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), resulting in the formation of thioinosinic acid (TIMP). TIMP inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and adenylic acid (AMP), ultimately disrupting DNA and RNA synthesis .

Comparaison Avec Des Composés Similaires

6-Mercaptopurine: A parent compound with similar anticancer properties.

6-Methylmercaptopurine: Another derivative with a methyl group at the 6-position.

6-Thioguanine: A related purine analog used in cancer treatment.

Uniqueness: 6-Ethylmercaptopurine is unique due to the presence of the ethyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in different metabolic pathways and potentially reduced toxicity compared to its parent compound, 6-Mercaptopurine .

Activité Biologique

6-Ethylmercaptopurine (6-EMP) is a thiopurine derivative that has garnered attention for its biological activity, particularly in the context of its metabolism and therapeutic efficacy. This article explores the biological activity of 6-EMP, focusing on its metabolism, pharmacodynamics, clinical implications, and associated case studies.

The metabolism of thiopurines, including 6-EMP, occurs predominantly in the liver and involves several key enzymes:

- Thiol Methyltransferase (TPMT) : Converts 6-EMP into inactive metabolites.

- Xanthine Oxidase (XO) : Plays a role in further metabolizing thiopurines to inactive products.

- Hypoxanthine Guanine Phosphoribosyltransferase (HGPRT) : Converts 6-EMP into thioinosine monophosphate (TIMP), which can be further metabolized into active metabolites that interfere with purine synthesis.

The metabolic pathway significantly influences both the efficacy and toxicity profiles of thiopurines. For instance, elevated levels of 6-methylmercaptopurine (6-MMP), a metabolite of 6-MP, have been associated with myelotoxicity in patients undergoing thiopurine therapy .

Biological Activity and Efficacy

Antitumor Activity :

Research indicates that thiopurines can exhibit antitumor properties by disrupting purine nucleotide synthesis. The active metabolites generated from 6-EMP may inhibit DNA synthesis and induce apoptosis in rapidly dividing cells, making it a potential candidate for cancer therapy.

Immunosuppressive Effects :

In addition to its antitumor effects, 6-EMP may serve as an immunosuppressant. It has been utilized in managing autoimmune conditions and inflammatory bowel diseases due to its ability to modulate immune responses .

Case Studies

-

Leukocytopenia Induced by Thiopurines :

A retrospective analysis involving patients treated with thiopurines revealed that elevated levels of 6-MMP were linked to leukocytopenia. In a cohort of patients with inflammatory bowel disease, those exhibiting high levels of 6-MMP (>5700 pmol/8 × 10^8 RBCs) developed significant myelosuppression after an average of 11 weeks on therapy. Adjustments in therapy resulted in recovery for most patients . -

Therapeutic Drug Monitoring :

Monitoring levels of thiopurine metabolites has been suggested as a strategy to optimize dosing regimens. For instance, achieving a target level of >230 pmol/8 x 10^8 RBCs for 6-thioguanine nucleotides (6-TGNs) has been associated with improved therapeutic outcomes while minimizing toxicity .

Data Summary

| Parameter | Value |

|---|---|

| Median Steady-State 6-MMP | 14,500 pmol/8 × 10^8 RBCs |

| Range of 6-MMP Levels | 6600 - 48,000 pmol/8 × 10^8 RBCs |

| Average Time to Leukocytopenia | ~11 weeks post-initiation |

| Recovery Rate with Adjusted Therapy | ~83% within 4 weeks |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 6-Ethylmercaptopurine in laboratory settings?

- Methodological Answer: Synthesis typically involves nucleophilic substitution of 6-mercaptopurine with ethylating agents (e.g., ethyl iodide) under anhydrous conditions. Purification is achieved via recrystallization using ethanol/water mixtures, followed by vacuum drying. Ensure inert gas (N₂/Ar) protection to prevent oxidation. Confirm reaction progress using TLC (silica gel, UV detection) and characterize intermediates via melting point analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- Purity: Use reversed-phase HPLC (C18 column, mobile phase: 0.1% formic acid in water/acetonitrile gradient) with UV detection at 254 nm. Compare retention times to certified standards.

- Structural Integrity: Conduct H/C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS, ESI+ mode). Cross-validate spectral data with literature values .

Q. What stability considerations are critical when storing this compound for experimental use?

- Methodological Answer: Store in amber vials at −20°C under desiccant (silica gel) to minimize hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation kinetics. Monitor via HPLC for degradation products (e.g., 6-mercaptopurine) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer:

- Pharmacokinetic Profiling: Compare bioavailability (oral vs. IV administration) and tissue distribution using LC-MS/MS. Adjust for protein binding in plasma.

- Metabolite Interference: Identify metabolites (e.g., S-oxidized derivatives) via tandem mass spectrometry. Use isotopically labeled analogs as internal standards.

- Model Limitations: Validate in vitro assays (e.g., cell lines vs. primary cells) and in vivo models (e.g., xenograft vs. syngeneic) to address species-specific metabolic differences .

Q. What advanced analytical methods validate the specificity of this compound quantification in biological matrices?

- Methodological Answer:

- LC-MS/MS Optimization: Use a triple quadrupole system with MRM transitions (e.g., m/z 167.1 → 134.0 for quantification, m/z 167.1 → 96.0 for confirmation). Validate selectivity against endogenous compounds (e.g., glutathione adducts).

- Validation Parameters: Assess linearity (1–1000 ng/mL), LOD/LOQ (3.3× and 10× signal-to-noise), matrix effects (post-column infusion), and inter-day precision (<15% RSD) .

Q. How do researchers differentiate between this compound and its metabolites in pharmacokinetic studies?

- Methodological Answer:

- Chromatographic Separation: Use UPLC with a phenyl-hexyl column (1.7 µm, 2.1 × 100 mm) and 0.1% acetic acid/methanol gradient. Optimize flow rate (0.3 mL/min) to resolve parent compound from metabolites (e.g., 6-ethylsulfonylpurine).

- Metabolite Profiling: Employ untargeted metabolomics (Q-TOF MS) with collision-induced dissociation (CID) to fragment ions and assign structures via spectral libraries .

Q. Data Analysis & Reproducibility

Q. What statistical approaches address variability in this compound cytotoxicity assays?

- Methodological Answer:

- Normalization: Use Z-score transformation for high-throughput screening data.

- Dose-Response Modeling: Apply nonlinear regression (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Report 95% confidence intervals and use ANOVA with Tukey’s post-hoc test for multi-group comparisons .

Q. How should researchers document experimental parameters to ensure reproducibility of this compound studies?

- Methodological Answer:

- Detailed Protocols: Specify reagent lot numbers, equipment calibration dates (e.g., HPLC column batch), and environmental conditions (e.g., humidity during weighing).

- Metadata Repositories: Upload raw data (spectra, chromatograms) to platforms like Zenodo or Figshare with DOI links. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Propriétés

IUPAC Name |

6-ethylsulfanyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJLAIOQORFEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202521 | |

| Record name | 6-Ethylthiopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-84-5 | |

| Record name | 6-Ethylmercaptopurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylthiopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethylmercaptopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethylthiopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Ethylthio)purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-(ETHYLTHIO)PURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS3UBK0V8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.